Nylon 6/66

Cat. No. B1584677

Key on ui cas rn:

24993-04-2

M. Wt: 375.5 g/mol

InChI Key: TZYHIGCKINZLPD-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05258233

Procedure details

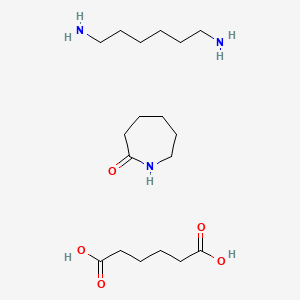

The low molecular weight polyamides are generally prepared by melt phase polymerization from a diacid-diamine complex which may be prepared either in situ or in a separate step. In either method, the diacid and diamine are used as starting materials. Alternatively, an ester form of the diacid may be used, preferably the dimethyl ester. If the ester is used, the reaction must be carried out a a relatively low temperature, generally 80° to 120° C., until the ester is converted to an amide. The mixture is then heated to the polymerization temperature. In the case of polycaprolactam, either caprolactam or 6-aminocaproic acid can be used as a starting material and the polymerization may be catalyzed by the addition of adipic acid/hexamethylene diamine salt which results in a nylon 6/66 copolymer. When the diacid diamine complex is used, the mixture is heated to melting and stirred until equilibration.

[Compound]

Name

polyamides

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

polycaprolactam

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

diacid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

diamine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

diacid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

dimethyl ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

[Compound]

Name

ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Twelve

Identifiers

|

REACTION_CXSMILES

|

[C:1]1(=[O:8])[NH:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.NCCCCCC(O)=O.[C:18]([OH:27])(=[O:26])[CH2:19][CH2:20][CH2:21][CH2:22][C:23]([OH:25])=[O:24].[NH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][NH2:35]>>[CH2:4]1[CH2:5][CH2:6][NH:7][C:1](=[O:8])[CH2:2][CH2:3]1.[CH2:32]([CH2:33][CH2:34][NH2:35])[CH2:31][CH2:30][CH2:29][NH2:28].[CH2:20]([CH2:19][C:18]([OH:27])=[O:26])[CH2:21][CH2:22][C:23]([OH:25])=[O:24] |f:2.3,4.5.6|

|

Inputs

Step One

[Compound]

|

Name

|

polyamides

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

polycaprolactam

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCCCCN1)=O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NCCCCCC(=O)O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCC(=O)O)(=O)O.NCCCCCCN

|

Step Six

[Compound]

|

Name

|

diacid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

diamine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

[Compound]

|

Name

|

ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

[Compound]

|

Name

|

diacid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

[Compound]

|

Name

|

dimethyl ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

[Compound]

|

Name

|

ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Twelve

[Compound]

|

Name

|

ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Thirteen

[Compound]

|

Name

|

amide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

phase polymerization from a diacid-diamine complex which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

may be prepared either in situ or in a separate step

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a relatively low temperature, generally 80° to 120° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture is then heated to the polymerization temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the polymerization

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1CCC(=O)NCC1.C(CCCN)CCN.C(CCC(=O)O)CC(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |